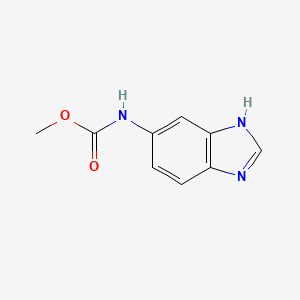

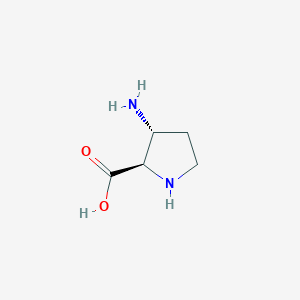

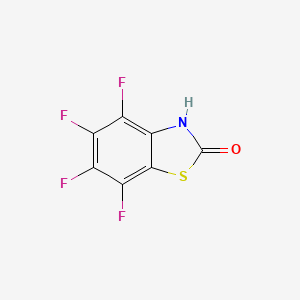

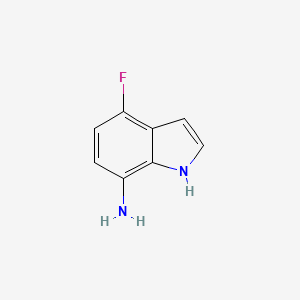

![molecular formula C8H7NO2 B1500444 Furo[3,2-b]pyridine-6-methanol CAS No. 227938-34-3](/img/structure/B1500444.png)

Furo[3,2-b]pyridine-6-methanol

Overview

Description

“Furo[3,2-b]pyridine-6-methanol”, also known as FPM, is a heterocyclic compound with a molecular formula of C8H9NO2. It is structurally similar to many drugs, especially antiviral and anticancer ones, which explains their effectiveness .

Synthesis Analysis

The synthesis of furo[3,2-b]pyridine derivatives has been reported in various studies. For instance, new pyridine, pyrazolopyridine, and furopyridine derivatives substituted with naphthyl and thienyl moieties were designed and synthesized starting from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile .

Chemical Reactions Analysis

Furo[3,2-b]pyridine derivatives have been involved in various chemical reactions. For instance, an unusual four-step cascade reaction was reported for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis .

Scientific Research Applications

Synthesis and Characterization

Furo[3,2-b]pyridine derivatives are synthesized through various methods, including cycloisomerization reactions and multistep synthesis involving palladium-catalyzed reactions. For instance, Jury et al. (2009) reported the synthesis of Furo[3,2-b]pyrroles and Furo[3,2-b]pyridines using Ag(I), Pd(II)/Cu(I), or Au(I) catalysis, highlighting the versatility of these compounds in organic synthesis (Jury et al., 2009). Furthermore, Yue et al. (2005) developed a method for synthesizing 2,3-disubstituted benzo[b]furans, which can be adapted to produce biologically significant furopyridines, emphasizing the mild conditions and high yields achievable with palladium/copper-catalyzed cross-coupling (Yue et al., 2005).

Biological and Pharmacological Applications

Compounds containing the Furo[3,2-b]pyridine moiety have shown promise in biological and pharmacological research. Kwon et al. (2015) synthesized novel terpyridine-skeleton molecules with a benzo[4,5]furo[3,2-b]pyridine core, which were found to inhibit tumor growth and metastasis by targeting topoisomerases, offering a potential avenue for cancer therapy (Kwon et al., 2015).

Catalysis and Material Science

In the field of catalysis and material science, the Furo[3,2-b]pyridine derivatives play a role as intermediates in the synthesis of complex molecules. For example, the work by Seshadri, Lin, and Bocarsly (1994) demonstrated the use of the pyridinium ion as a homogeneous catalyst for the reduction of CO2 to methanol, a reaction of considerable interest for sustainable chemistry and energy storage (Seshadri et al., 1994).

Safety and Hazards

Safety data sheets suggest that exposure to “Furo[3,2-b]pyridine-6-methanol” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

properties

IUPAC Name |

furo[3,2-b]pyridin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSZFALMGZMMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1N=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663769 | |

| Record name | (Furo[3,2-b]pyridin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227938-34-3 | |

| Record name | (Furo[3,2-b]pyridin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

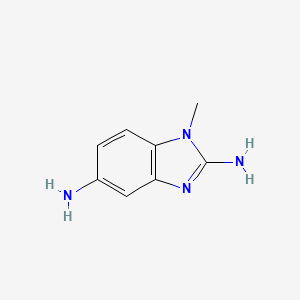

![5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1500373.png)